2,5-Dimethyl-4-methoxy-3(2H)-furanone

Flavor chemistry Sensory analysis Odor threshold determination

2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifurane, DMMF; CAS 4077-47-8) is a methyl ether derivative of the furanone class, characterized by a substituted furanone ring bearing methyl and methoxy groups. It is a globally significant flavor-impact compound with annual sales approximating $100 million, reflecting its entrenched role in the food and beverage industry.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 4077-47-8
Cat. No. B1214188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-methoxy-3(2H)-furanone
CAS4077-47-8
Synonyms2,5-dimethyl-4-methoxy-3(2H)-furanone
4-methoxy-2,5-dimethyl-3(2H)-furanone
DMMF cpd
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)OC
InChIInChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3
InChIKeySIMKGHMLPVDSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fats;  Insoluble in water
Soluble (in ethanol)

2,5-Dimethyl-4-methoxy-3(2H)-furanone (CAS 4077-47-8): Procurement Specifications and Industry Context


2,5-Dimethyl-4-methoxy-3(2H)-furanone (Mesifurane, DMMF; CAS 4077-47-8) is a methyl ether derivative of the furanone class, characterized by a substituted furanone ring bearing methyl and methoxy groups . It is a globally significant flavor-impact compound with annual sales approximating $100 million, reflecting its entrenched role in the food and beverage industry [1]. As a methoxy-substituted analog of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, Furaneol), DMMF possesses distinct physicochemical and sensory properties that critically inform procurement decisions and preclude simple generic substitution . Key procurement-relevant specifications include its appearance as a colorless to light yellow transparent liquid with density ranging from 1.088 to 1.097 g/mL at 25°C and refractive index (n20/D) between 1.475 and 1.481 .

Why 2,5-Dimethyl-4-methoxy-3(2H)-furanone Cannot Be Replaced by Unmodified Furaneol in Critical Formulations


Generic substitution of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) with its hydroxy analog 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, Furaneol) is scientifically unsupportable due to fundamental differences in olfactory potency, aqueous stability, and enzymatic recognition. While both compounds occur naturally in fruits and are considered key strawberry aroma constituents, their sensory thresholds differ measurably: DMMF exhibits a lower odor threshold than DMHF, translating to greater flavor impact at equivalent concentrations [1]. Furthermore, the methoxy substitution confers a 3.2-fold enhancement in aqueous half-life under optimal pH conditions, directly affecting shelf-life and formulation robustness [2]. Most critically, DMMF is specifically recognized by distinct glucosyltransferase enzymes that do not process DMHF with equivalent efficiency, meaning their biosynthetic and metabolic fates in flavor systems are non-interchangeable [3]. These quantifiable divergences render DMMF a functionally distinct ingredient that cannot be casually swapped without compromising sensory performance, stability, or enzymatic compatibility.

2,5-Dimethyl-4-methoxy-3(2H)-furanone: Quantified Differentiation Evidence Against Closest Analogs


Olfactory Detection Threshold: DMMF vs. DMHF (Furaneol)

In direct comparative sensory evaluation, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF, mesifurane) exhibits a lower odor detection threshold than its hydroxy analog 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, furaneol), translating to greater olfactory potency per unit mass [1].

Flavor chemistry Sensory analysis Odor threshold determination

Aqueous Stability: DMMF Half-Life vs. DMHF Half-Life

Under identical aqueous buffer conditions, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) demonstrates significantly greater stability than its hydroxy analog DMHF. Both compounds follow first-order decomposition kinetics dependent on pH, with an optimum at pH 4 [1].

Stability studies Formulation science Shelf-life determination

GC-Olfactometry Odor Activity Values: DMMF in Strawberry Cultivars

GC-O analysis of two subtropical strawberry cultivars ('Strawberry Festival' and 'Florida Radiance') identified 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) as a major odor-active volatile, with OAV determination confirming its substantial contribution to overall aroma alongside DMHF [1].

GC-olfactometry Odor activity value Strawberry volatiles

Physical State at Ambient Temperature: Liquid DMMF vs. Solid DMHF

A fundamental physical distinction exists between methoxy- and hydroxy-substituted furanones at ambient temperature: 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) exists as a liquid, whereas DMHF (Furaneol) is a crystalline solid with melting point 78-80°C .

Physical properties Formulation handling Processing compatibility

Enzymatic Substrate Specificity: DMMF Glucosyltransferase Recognition

Biochemical characterization of a strawberry glucosyltransferase reveals specific reactivity with 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), demonstrating that the methoxy substitution pattern confers distinct enzyme recognition not shared identically with DMHF [1].

Enzyme specificity Biosynthesis Flavor biotechnology

High-Impact Application Scenarios for 2,5-Dimethyl-4-methoxy-3(2H)-furanone Based on Quantified Differentiation


Extended Shelf-Life Ready-to-Drink (RTD) Beverages

In aqueous-based RTD beverages (e.g., strawberry-flavored waters, fruit juice blends, carbonated soft drinks), the 3.2-fold longer half-life of DMMF relative to DMHF at pH 4 (320 days vs. 100 days) [1] directly translates to extended flavor stability and reduced reformulation frequency. Formulators selecting DMMF over DMHF can achieve multi-month shelf-life extensions without compromising initial flavor intensity, as DMMF's 25% lower odor threshold [2] maintains sensory impact even as concentration declines. The liquid physical state of DMMF further simplifies batch tank addition, eliminating the pre-dissolution step required for crystalline DMHF.

High-Potency Strawberry and Tropical Fruit Flavor Systems

Flavor houses developing concentrated strawberry, pineapple, mango, or arctic bramble profiles benefit from DMMF's quantitatively validated odor impact. With an odor detection threshold of 3 × 10⁻⁵ mg kg⁻¹ [2] and an OAV of 424 in 'Strawberry Festival' fruit—ranking second among 46 quantified volatiles [3]—DMMF delivers potent fresh-fruit character at low use levels (typical range 5-20 μg/g) . This high potency enables cost-efficient flavor formulations where DMMF serves as a primary impact compound rather than a supporting nuance, particularly valuable in natural-identical flavor compositions requiring authentic berry and tropical notes.

Biotransformation and Enzyme-Mediated Flavor Generation

For biotechnology applications involving enzymatic flavor biosynthesis—including fermentation-derived natural flavor production and plant cell culture systems—DMMF and DMHF cannot be interchanged as substrates. Strawberry glucosyltransferase enzymes exhibit specific recognition of DMMF distinct from DMHF processing [4]. Procurement of the correct furanone substrate is essential for achieving desired biotransformation yields and glycoside product profiles, as the methoxy substitution fundamentally alters enzyme-substrate binding interactions.

Analytical Reference Standards for Fruit Authenticity and Variety Differentiation

Analytical laboratories conducting fruit variety authentication, geographical origin determination, or flavor authenticity testing require pure DMMF reference standards. GC-MS analysis of Malaysian pineapple varieties demonstrates DMMF as a key varietal marker [5], while strawberry cultivar studies show DMMF detection is variety-dependent (e.g., detected in Tochiotome but absent in Sachinoka and Guimeiren) [6]. High-purity DMMF (≥98% assay) is essential for accurate calibration curves, retention index verification, and reliable quantification in complex fruit volatile matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-4-methoxy-3(2H)-furanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.